4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that contains chlorine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, including halogenation and cyclization reactions. One common method involves the trifluoromethylation of a pyridine derivative, followed by iodination and chlorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the halogen atoms can influence its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine derivative with similar chemical properties.
2,3-dichloro-5-(trifluoromethyl)pyridine: A compound used as an intermediate in the synthesis of crop-protection products.
Uniqueness
The combination of these halogens with the trifluoromethyl group and pyrazolo[4,3-c]pyridine core makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
1347759-37-8 |
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Molecular Formula |
C7H2ClF3IN3 |
Molecular Weight |
347.46 g/mol |
IUPAC Name |
4-chloro-3-iodo-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H2ClF3IN3/c8-5-4-2(14-15-6(4)12)1-3(13-5)7(9,10)11/h1H,(H,14,15) |
InChI Key |
NVSNTEGQPPECRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=C(NN=C21)I)Cl)C(F)(F)F |
Origin of Product |
United States |
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